1,2,4-Triazolidin-3-one
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Overview
Description
1,2,4-Triazolidin-3-one is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Triazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of semicarbazide hydrochloride with formic acid . Another method includes the oxidative cyclization of ketone thiosemicarbazones using oxidizing agents such as manganese dioxide, ferric chloride hexahydrate, hydrogen peroxide, or m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The use of heterogeneous catalysts, such as bismuth on zirconium oxide, has been reported to provide high yields and short reaction times . Microwave-assisted synthesis and solvent-free conditions are also employed to enhance the efficiency and eco-friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolidin-3-one undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization of ketone thiosemicarbazones to form 1,2,4-triazolidin-3-thiones.
Reduction: Reduction reactions can modify the functional groups attached to the triazolidinone ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, ferric chloride hexahydrate, hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
The major products formed from these reactions include various substituted 1,2,4-triazolidin-3-thiones and other heterocyclic derivatives .
Scientific Research Applications
1,2,4-Triazolidin-3-one and its derivatives have numerous applications in scientific research:
Medicinal Chemistry: They are investigated for their potential as acetylcholinesterase inhibitors, which could be useful in treating neurodegenerative diseases.
Biological Activity: These compounds exhibit significant free radical scavenging activity, making them potential candidates for antioxidant therapies.
Materials Science: The unique structure of this compound makes it a valuable building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolidin-3-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
1,2,4-Triazolidin-3-one can be compared with other similar compounds, such as:
1,2,4-Triazolidin-3-thione: This compound has a sulfur atom in place of the oxygen atom in this compound and exhibits similar biological activities.
1,2,4-Triazole: This compound has a similar ring structure but lacks the oxygen atom.
1,2,3-Triazole: Another related compound with a different arrangement of nitrogen atoms in the ring, known for its applications in click chemistry and drug design.
This compound stands out due to its unique combination of nitrogen and oxygen atoms in the ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
48082-24-2 |
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Molecular Formula |
C2H5N3O |
Molecular Weight |
87.08 g/mol |
IUPAC Name |
1,2,4-triazolidin-3-one |
InChI |
InChI=1S/C2H5N3O/c6-2-3-1-4-5-2/h4H,1H2,(H2,3,5,6) |
InChI Key |
NXHDERLYZNBICI-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=O)NN1 |
Origin of Product |
United States |
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